![molecular formula C9H7ClN2O B2990143 2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one CAS No. 1599634-01-1](/img/structure/B2990143.png)
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one” is a heterocyclic compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine , which is known to have potent activities against FGFR1, 2, and 3 . This makes it an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one”, has been reported in various scientific research . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities and highly negative Laplacian values .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 118.1359 .Future Directions
properties
IUPAC Name |
2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-3-9(13)7-5-12-8-1-2-11-4-6(7)8/h1-2,4-5,12H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJRXACFNCQRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

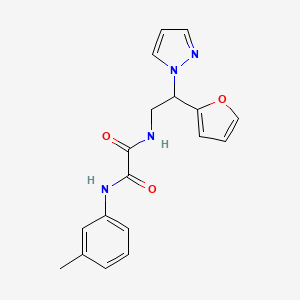
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

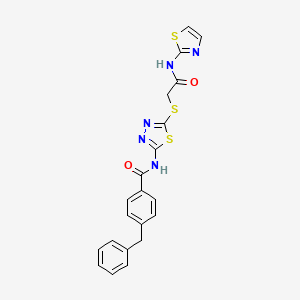
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
![4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2990075.png)
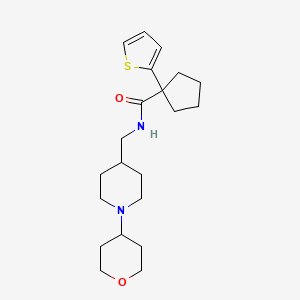
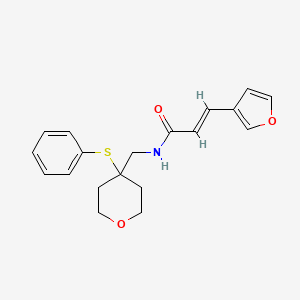
![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)
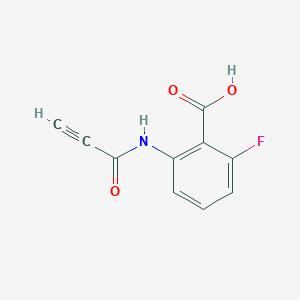
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)